Linalool oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHDDEIRQPDPMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)C(C)(C)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863673 | |
| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
193.00 to 194.00 °C. @ 760.00 mm Hg | |
| Record name | Linalyl oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60047-17-8 | |
| Record name | Linalool oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60047-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-alpha,alpha,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060047178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linalool oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93936 | |
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| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863673 | |
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| Record name | 2-(tetrahydro-5-methyl-5-vinyl-2-furyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.380 | |
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| Record name | Linalyl oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
128.30 °C. @ 0.00 mm Hg | |
| Record name | Linalyl oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Ii. Stereochemical Diversity and Structural Elucidation of Linalyl Oxide Isomers
Furanoid and Pyranoid Isomerism
Linalyl oxide exists as two primary constitutional isomers depending on the size of the oxygen-containing heterocyclic ring: a five-membered tetrahydrofuran (B95107) ring (furanoid) or a six-membered tetrahydropyran (B127337) ring (pyranoid). mdpi.commdpi.com These isomers are formed through the intramolecular cyclization of linalool (B1675412). vnu.edu.ua
The furanoid isomers, also referred to as linalool oxide A and B or I and II, possess a 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-ol skeleton. researchgate.netgcms.cz The pyranoid isomers, sometimes known as this compound C and D or III and IV, have a 2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol structure. rsc.orgtandfonline.com Both the furanoid and pyranoid forms can exist as cis and trans diastereomers, which relate to the relative orientation of the substituents on the heterocyclic ring. mdpi.comthegoodscentscompany.com For instance, in the furanoid form, the cis isomer has the 2-hydroxy-2-propyl group and the vinyl group on the same side of the furan (B31954) ring, while in the trans isomer they are on opposite sides. researchgate.netnih.gov A similar cis/trans relationship exists for the substituents on the pyran ring in the pyranoid isomers. rsc.orgtandfonline.com
Enantiomeric and Diastereomeric Forms of Linalyl Oxide
The presence of multiple stereocenters in both the furanoid and pyranoid structures gives rise to enantiomers and further diastereomers. For the furanoid linalyl oxides, the chiral centers are typically at the C2 and C5 positions of the tetrahydrofuran ring. researchgate.net This results in four possible stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). The (2R,5R) and (2S,5S) pair are enantiomers of the trans-furanoid linalyl oxide, while the (2R,5S) and (2S,5R) pair are enantiomers of the cis-furanoid linalyl oxide. researchgate.net
Advanced Spectroscopic Techniques for Isomer Characterization
The subtle structural differences between the various linalyl oxide isomers necessitate the use of high-resolution analytical methods for their definitive identification and stereochemical assignment. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard.
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful technique for elucidating the stereochemistry of linalyl oxide isomers. The chemical shifts and coupling constants of specific protons and carbons are highly sensitive to the spatial arrangement of atoms.
For instance, the relative stereochemistry of cis and trans isomers can often be determined by analyzing the coupling constants (J-values) between protons on the heterocyclic ring and through Nuclear Overhauser Effect (NOE) experiments. In a study on linalool 3,6-oxide glycosides, the H-2 signal in the ¹H-NMR spectrum was observed at a lower field for the cis-isomer compared to the trans-isomer, providing a diagnostic marker for their differentiation. tandfonline.com
The ¹³C NMR chemical shifts also provide valuable structural information. The carbon signals of the ring and the substituents will resonate at slightly different frequencies depending on their stereochemical environment. For example, the chemical shifts of the carbons in the heterocyclic ring and the methyl groups can help distinguish between the furanoid and pyranoid structures. Detailed analysis of 1D and 2D NMR data, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the complete assignment of all proton and carbon signals, leading to the unambiguous determination of the isomeric structure. mdpi.com
| Carbon | trans-Furanoid Linalyl Oxide | cis-Furanoid Linalyl Oxide | trans-Pyranoid Linalyl Oxide | cis-Pyranoid Linalyl Oxide |
|---|---|---|---|---|
| C2 | ~84 | ~82 | - | - |
| C3 | ~35 | ~34 | ~70 | ~68 |
| C4 | ~26 | ~25 | ~30 | ~28 |
| C5 | ~83 | ~81 | - | - |
| C6 | - | - | ~74 | ~73 |
| C7 | ~145 | ~144 | ~146 | ~145 |
| C8 | ~112 | ~111 | ~113 | ~112 |
| C9 | ~28 | ~27 | ~29 | ~28 |
| C10 | ~25 | ~24 | ~26 | ~25 |
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a highly sensitive technique for identifying and distinguishing between linalyl oxide isomers based on their mass-to-charge ratio (m/z) and fragmentation patterns. While all isomers of linalyl oxide have the same molecular weight (170.25 g/mol ), their fragmentation upon electron ionization (EI) can differ, providing structural clues. mdpi.com
The furanoid and pyranoid isomers often exhibit characteristic fragmentation pathways. For example, a prominent fragment ion at m/z 94 is often observed for the furanoid isomers. nih.govresearchgate.net The mass spectra of the pyranoid isomers may show a different set of characteristic ions. A study on deuterated and non-deuterated linalool oxides presented distinct mass spectral fragmentation patterns for the pyranoid and furanoid forms, which could be used as analytical standards for their identification. researchgate.net
Furthermore, advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide even more detailed structural information by fragmenting specific parent ions and analyzing the resulting daughter ions. This can be particularly useful in differentiating between closely related isomers. The use of soft ionization techniques can also help in preserving the molecular ion, which is crucial for confirming the molecular weight.
| Isomer Type | Characteristic Fragment Ions (m/z) |
|---|---|
| Furanoid Isomers | 59, 94, 111, 121, 139, 155 |
| Pyranoid Isomers | 43, 59, 81, 93, 111, 121, 152 |
Iii. Biosynthetic Pathways and Natural Occurrence of Linalyl Oxide
Enzymatic Formation from Linalool (B1675412)
The biosynthesis of linalyl oxide is a multi-step process initiated from the acyclic monoterpene alcohol, linalool. This transformation is a key part of the broader metabolic pathways of monoterpenols in plants, contributing to their chemical diversity.
Linalool is synthesized in plants from geranyl pyrophosphate (GPP), a universal precursor for monoterpenes. mdpi.comwikipedia.org The formation of linalool itself is catalyzed by the enzyme linalool synthase (LIS), which facilitates the stereoselective conversion of GPP. google.com In higher plants, this process typically occurs in the plastids via the methyl-erythritol-4-phosphate (MEP) pathway. academicjournals.orgoup.com
Both enantiomers of linalool, (R)-(-)-linalool and (S)-(+)-linalool, are found in nature and serve as precursors for the various stereoisomeric forms of linalyl oxide. mdpi.comfrontiersin.org The presence of one or both linalool enantiomers in a plant species dictates the potential stereochemistry of the resulting linalyl oxides. The conversion of linalool to linalyl oxide is an important metabolic step, often leading to a variety of volatile and non-volatile derivatives that play ecological roles for the plant. frontiersin.orgnih.gov
The in vivo formation of linalyl oxide from linalool involves oxidative cyclization. A widely proposed mechanism suggests the regioselective mono-epoxidation of the 6,7-double bond of linalool to form 6,7-epoxylinalool. mdpi.comfrontiersin.org This epoxide intermediate then undergoes intramolecular cyclization, where the hydroxyl group attacks the epoxide ring, leading to the formation of either the five-membered furanoid or the six-membered pyranoid ring structures of linalyl oxide. mdpi.comfrontiersin.org
Cytochrome P450 monooxygenases (CYP450s) are key enzymes in this process. mdpi.comfrontiersin.org For instance, in Arabidopsis thaliana, the CYP76C1 enzyme has been identified as a major linalool-metabolizing oxygenase. It catalyzes a cascade of oxidation reactions, converting linalool into various oxides, including 8-hydroxylinalool, 8-oxolinalool, and lilac aldehydes and alcohols. nih.govresearchgate.net While CYP450s are responsible for the initial oxidation steps, other enzymes like cyclases may be involved in the final ring closure to form the furanoid and pyranoid oxides. frontiersin.org Studies have shown that the formation of furanoid and pyranoid linalool oxides can be stereospecific and may occur at different stages of plant development, such as during fruit maturation. frontiersin.org
Distribution in Botanical Sources
Linalyl oxide is a common, though often minor, constituent in a wide array of plants, contributing to their characteristic aromas. It is found in essential oils, fruits, and other plant tissues.
Linalyl oxide is frequently identified in the essential oils of many aromatic plants. While linalool is often a major component, linalyl oxide typically appears in smaller quantities. tandfonline.com It has been detected in the essential oils of plants from diverse families, including:
Lamiaceae (Mint family): Species such as lavender (Lavandula angustifolia), sweet basil (Ocimum basilicum), and rosemary (Rosmarinus officinalis) are known to contain linalool, and consequently, linalyl oxide is also present. wikipedia.orgtandfonline.com
Lauraceae (Laurel family): Camphor wood (Cinnamomum camphora) and bay laurel (Laurus nobilis) are other sources. wikipedia.orgfrontiersin.org
Rutaceae (Citrus family): The flowers of sweet orange (Citrus sinensis) contain linalool and its oxides. wikipedia.orgsci-hub.se
Oleaceae (Olive family): Jasmine (Jasminum subtriplinerve) essential oil also contains these compounds. tandfonline.com
The presence and concentration of linalyl oxide can vary significantly depending on the plant species, chemotype, and environmental conditions.
Beyond essential oils, linalyl oxide is a component of the aroma profile of various fruits and other plant tissues. Its discovery in black and green tea was among the first instances of its identification in a common beverage. frontiersin.org It has since been found in numerous fruits, often as glycosidically bound precursors that release the volatile compound upon enzymatic or acidic hydrolysis.
Some examples of fruits and plant tissues where linalyl oxide has been detected include:
Grapes (Vitis vinifera): Linalool and its oxides are important contributors to the floral "Muscat" aroma of certain grape varieties. frontiersin.org
Kiwifruit (Actinidia species): The flowers of various kiwifruit species produce linalool and its corresponding furanoid and pyranoid oxides. researchgate.net
Cocoa (Theobroma cacao): Both trans-furanoid and cis-pyranoid linalool oxides have been identified in unroasted and roasted cocoa beans, contributing to the floral notes of its aroma. frontiersin.org
Peach (Prunus persica): Linalool is a key aroma compound, and its metabolism can lead to the formation of linalool oxides. nih.gov
Arabidopsis (Arabidopsis thaliana): In the flowers of this model plant, linalool oxides accumulate in the tissues as both volatile compounds and soluble conjugates. nih.gov
Table 1: Occurrence of Linalyl Oxide in Various Botanical Sources
| Botanical Source | Plant Part | Reference(s) |
|---|---|---|
| Tea (Camellia sinensis) | Leaves | frontiersin.org |
| Grapes (Vitis vinifera) | Berries | frontiersin.org |
| Kiwifruit (Actinidia species) | Flowers | researchgate.net |
| Cocoa (Theobroma cacao) | Beans | frontiersin.org |
| Arabidopsis (Arabidopsis thaliana) | Flowers | nih.gov |
| Citrus | Fruits | sci-hub.se |
| Black Elderberry | Fruits | sci-hub.se |
The stereochemistry of linalyl oxide in natural sources is directly linked to the enantiomeric form of its precursor, linalool. mdpi.com Plants can produce (R)-linalool, (S)-linalool, or a mixture of both, leading to different enantiomeric ratios of linalyl oxides. frontiersin.org This ratio is often specific to a particular plant species and can be used for authentication purposes. mdpi.com
For example, a study on Chinese teas found that (2S, 5S)-linalool oxide A (furanoid) and (2S, 5R)-linalool oxide B (furanoid) were major components in most samples, indicating a prevalence of (S)-linalool as the precursor. nih.gov In contrast, some black teas showed higher proportions of the opposite enantiomers. nih.gov
Research on kiwifruit flowers revealed a wide range of enantiomeric ratios for linalool. researchgate.net While some species like A. polygama and A. chrysantha produced almost exclusively (S)-linalool, their efficiency in converting exogenously supplied (R)-linalool into its oxides differed. researchgate.net A. chrysantha flowers preferentially processed the (S)-isomer, whereas A. polygama flowers were less discriminatory. researchgate.net These enantiomeric ratios can be influenced by genotype, environmental factors, and even diurnal cycles. researchgate.netresearchgate.net
Table 2: Examples of Enantiomeric Distribution of Linalool in Essential Oils
| Plant Species | Predominant Enantiomer | Reference(s) |
|---|---|---|
| Coriandrum sativum (Coriander) | (S)-(+)-linalool | wikipedia.orgacgpubs.org |
| Lavandula officinalis (Lavender) | (R)-(-)-linalool | wikipedia.orgnih.gov |
| Citrus sinensis (Sweet Orange) | (S)-(+)-linalool | wikipedia.org |
| Laurus nobilis (Bay Laurel) | (R)-(-)-linalool | wikipedia.org |
| Ocimum basilicum (Sweet Basil) | (R)-(-)-linalool | wikipedia.orgnih.gov |
| Nepeta species | (+)-linalool | acgpubs.org |
Iv. Chemical Synthesis and Derivatization Strategies for Linalyl Oxide
Chemoenzymatic Synthetic Approaches
Chemoenzymatic methods offer a pathway to produce linalyl oxide that can be categorized as natural, a significant advantage for the flavor industry. These processes typically involve the oxidation of linalool (B1675412) in the presence of an enzyme. Lipases, such as those from Candida antarctica or Pseudomonas cepacia, are commonly employed. google.comgoogle.com In these reactions, the lipase (B570770) catalyzes the formation of a peroxycarboxylic acid in situ, which then acts as the oxidizing agent for the epoxidation of linalool's double bond, leading to subsequent cyclization. google.com This enzymatic route avoids the use of strong mineral acids often found in purely chemical syntheses. google.com
One described process utilizes a lipase in the presence of hydrogen peroxide to achieve high yields of linalyl oxide. google.com The biotransformation of linalool using fungal strains like Aspergillus niger has also been explored, converting the substrate into both furanoid and pyranoid isomers. researchgate.net These enzymatic and microbial transformations are valued for their potential to produce natural aroma compounds with high selectivity.
| Enzyme Source | Substrate | Key Reagent | Product | Reported Total Yield |
| Lipase (e.g., from Candida antarctica) | Linalool | Hydrogen Peroxide | Furanoid and Pyranoid Linalyl Oxides | ~93% google.com |
| Aspergillus niger | (S)-(+)-linalool | (Submerged culture) | cis- and trans-furanoid and pyranoid oxides | 30% cis-furanoid, 14% cis-pyranoid researchgate.net |
Stereoselective Synthesis of Linalyl Oxide Isomers
Achieving stereocontrol is a central challenge in the synthesis of linalyl oxide due to the existence of multiple stereoisomers, each with potentially distinct aromatic properties. Methodologies have been developed to selectively prepare specific furanoid and pyranoid isomers.
A common strategy for preparing linalyl oxide isomers begins with the epoxidation of a linalool enantiomer using an agent like meta-chloroperbenzoic acid (mCPBA). mdpi.com The subsequent acid-catalyzed intramolecular cyclization of the resulting epoxy-alcohol yields a mixture of furanoid and pyranoid oxides, with the furanoid form typically dominating. mdpi.comresearchgate.net For instance, this cyclization can yield a furanoid-to-pyranoid ratio of approximately 82:18. mdpi.comresearchgate.net
To isolate the furanoid isomers from the mixture, a chemical separation strategy is employed. The mixture is treated with benzoyl chloride, which selectively esterifies the more sterically accessible secondary alcohol of the pyranoid isomers. mdpi.comresearchgate.net The unreacted furanoid oxides can then be separated chromatographically from the pyranoid benzoates. mdpi.comresearchgate.net For further separation of the cis- and trans-furanoid isomers, they can be converted into their acetate (B1210297) esters, which are separable by chromatography, followed by hydrolysis to yield the pure isomers. mdpi.com
Another highly stereoselective route involves a Sharpless asymmetric dihydroxylation of geranyl acetate, followed by a palladium-mediated cyclization, which specifically yields the tetrahydrofuran (B95107) (furanoid) linalyl oxides. researchgate.netclaremont.edu
Using the same initial mixture obtained from the epoxidation and cyclization of linalool, the pyranoid isomers can be isolated and purified. mdpi.com As mentioned, the pyranoid forms react with benzoyl chloride to form benzoate (B1203000) esters, allowing their separation from the furanoid isomers. mdpi.comresearchgate.net After chromatographic separation of these esters, hydrolysis removes the benzoate group, yielding a mixture of cis- and trans-pyranoid linalyl oxides, which can then be separated by a final chromatographic step. mdpi.comresearchgate.net
Enantioselective synthesis specifically targeting the pyranoid isomers has also been achieved starting from geraniol (B1671447) or by using a Sharpless dihydroxylation of (R)- or (S)-linalyl acetate, followed by a cyclization using N-phenylselenophthalimide. researchgate.netmdpi.com
| Precursor | Key Reaction Steps | Isomer Type Prepared | Reference |
| Linalool enantiomer | 1. Epoxidation (mCPBA) & Cyclization (PTSA) 2. Selective esterification & Chromatography | Furanoid and Pyranoid | mdpi.com |
| Geranyl acetate | 1. Sharpless Asymmetric Dihydroxylation 2. Palladium-mediated Cyclization | Furanoid | researchgate.netclaremont.edu |
| Linalyl acetate | 1. Sharpless Asymmetric Dihydroxylation 2. N-phenylselenophthalimide Cyclization | Pyranoid | researchgate.net |
Asymmetric allylic alkylation (AAA) represents a powerful tool in modern organic synthesis for creating chiral centers. uwindsor.ca In the context of linalyl oxide, a two-step stereoselective synthesis utilizes this principle. claremont.edu The process begins with a Sharpless asymmetric dihydroxylation of geranyl acetate using AD-mix-α or AD-mix-β to create the necessary chiral diol. researchgate.netclaremont.edu This intermediate then undergoes a stereoselective palladium-mediated cyclization, which constitutes an intramolecular allylic O-alkylation, to form the tetrahydrofuran ring of the furanoid linalyl oxides. claremont.edu This palladium-catalyzed approach allows for the efficient formation of the C-O bond, constructing the heterocyclic core of the molecule with high stereocontrol. researchgate.netclaremont.edu
Palladium catalysis is a versatile method for constructing cyclic molecules. mdpi.comorganic-chemistry.org For linalyl oxide synthesis, palladium-mediated cyclization is a key step in several stereoselective strategies. researchgate.netclaremont.edu In the synthesis of furanoid isomers from a diol precursor (obtained via dihydroxylation of geranyl acetate), a chiral ligand such as C3-TunePhos is used in conjunction with a palladium catalyst. researchgate.netclaremont.edu The mechanism can be viewed as a type of intramolecular Wacker-type reaction or oxidative cyclization, where the palladium catalyst facilitates the nucleophilic attack of the hydroxyl group onto the allyl system, leading to the formation of the tetrahydrofuran ring. claremont.edunih.gov This method is valued for its mild reaction conditions and high degree of stereoselectivity, controlled by the chiral ligand. claremont.edu
Synthesis of Reference Compounds for Analytical Purposes
The accurate identification and quantification of linalyl oxide isomers in complex mixtures, such as essential oils and commercial flavor and fragrance formulations, require pure analytical standards. mdpi.com Due to the structural similarity and subtle differences in the aroma profiles of the various stereoisomers, having access to each pure isomer is crucial for quality control and research. mdpi.com
The laboratory-scale synthesis that starts from (R)- and (S)-linalool is particularly well-suited for preparing all eight stereoisomeric forms of linalyl oxide. mdpi.comresearchgate.net The described methods, involving epoxidation, cyclization, and subsequent chromatographic separation via derivatization (acetates for furanoids, benzoates for pyranoids), allow for the isolation of each isomer in high enantiomeric purity. mdpi.com These pure compounds can then serve as reference standards for chromatographic techniques like gas chromatography (GC) and GC-MS, enabling the precise analysis of their presence and distribution in natural and commercial products. mdpi.comresearchgate.net
Derivatization for Enhanced Analytical Separation and Identification
The analytical separation and identification of linalyl oxide isomers can be challenging due to their structural similarities. Derivatization, the process of chemically modifying a compound to produce a new compound with properties more amenable to a particular analytical method, is a key strategy to overcome these challenges. This approach is particularly useful for enhancing the separation of the furanoid and pyranoid forms of linalyl oxide and for the resolution of their respective stereoisomers.
A significant challenge in the purification of linalyl oxide isomers is the difficulty in separating the pyranoid and furanoid forms by direct chromatographic methods due to partial co-elution. mdpi.com To address this, a derivatization strategy based on the differential reactivity of the hydroxyl groups in these isomers has been developed. mdpi.com The pyranoid isomers possess a secondary alcohol functional group, which is more sterically accessible and reactive than the tertiary alcohol group present in the furanoid isomers. mdpi.com This difference in reactivity allows for the selective derivatization of the pyranoid forms.
One effective method involves the chemoselective benzoylation of the secondary hydroxyl group of the pyranoid isomers using benzoyl chloride (BzCl) in the presence of the unreactive furanoid isomers. mdpi.com The resulting benzoate esters of the pyranoid linalyl oxides have significantly different chromatographic properties (e.g., Rf values) from the unreacted furanoid linalyl oxide alcohols, facilitating their separation via chromatography. mdpi.com Following separation, the benzoate esters can be hydrolyzed to yield the pure pyranoid linalyl oxides.
The remaining mixture of furanoid isomers can then be derivatized, for example, through acetylation, to form their corresponding acetate esters. mdpi.com These acetate derivatives are also more amenable to chromatographic separation. mdpi.com Subsequent removal of the acetate group yields the individual cis- and trans-furanoid linalyl oxide isomers. mdpi.com
Another advanced derivatization technique for the analysis of chiral molecules like linalyl oxide involves the use of a "chiral tag" molecule. This method is employed in techniques such as molecular rotational resonance (MRR) spectroscopy. mdpi.com In this approach, a chiral molecule is combined with the linalyl oxide enantiomers, leading to the formation of non-covalent diastereomeric complexes. These complexes have distinct three-dimensional geometries and, consequently, different spectral signatures that can be resolved and quantified, allowing for the determination of the absolute configuration and enantiomeric excess without the need for chromatographic separation. mdpi.comresearchgate.net
The following table summarizes the key aspects of these derivatization strategies for the enhanced analytical separation and identification of linalyl oxide isomers.
| Derivatization Strategy | Reagent | Target Isomers | Principle of Separation | Subsequent Steps |
| Chemoselective Benzoylation | Benzoyl chloride (BzCl) | Pyranoid linalyl oxides | Differential reactivity of secondary (pyranoid) vs. tertiary (furanoid) hydroxyl groups, leading to the formation of benzoate esters with different chromatographic properties. mdpi.com | Chromatographic separation of benzoate esters from unreacted furanoid isomers, followed by hydrolysis of the esters to obtain pure pyranoid isomers. mdpi.com |
| Acetylation | Acetic anhydride (B1165640) or Acetyl chloride | Furanoid linalyl oxides | Conversion of the furanoid alcohols into acetate esters, which are more readily separable by chromatography. mdpi.com | Chromatographic separation of the acetate esters, followed by hydrolysis to yield pure furanoid isomers. mdpi.com |
| Chiral Tagging | Chiral tag molecule (e.g., (S)-TFPO) | Enantiomers of linalyl oxide | Formation of non-covalent diastereomeric complexes with distinct spectral signatures in molecular rotational resonance (MRR) spectroscopy. mdpi.comresearchgate.net | Spectral resolution and quantification to determine absolute configuration and enantiomeric excess. mdpi.comresearchgate.net |
V. Biotransformation and Metabolic Fates of Linalyl Oxide
In Vivo Metabolism in Mammalian Systems
In mammalian systems, the metabolism of linalyl oxide is intrinsically linked to the biotransformation of its precursor, linalool (B1675412). Linalool is absorbed and undergoes extensive metabolism, with linalyl oxide being one of the resulting compounds.
Studies in rats using radiolabeled linalool demonstrate rapid absorption from the intestinal tract following oral administration. frontiersin.org The majority of linalool metabolites are polar compounds excreted primarily in the urine, with only minor amounts eliminated through feces. frontiersin.org Research indicates that after a single oral dose, approximately 58% of administered linalool is excreted in the urine within 72 hours. surrey.ac.uk A significant portion may also enter intermediary metabolic pathways, as evidenced by the appearance of radiolabeled carbon dioxide in respired air. surrey.ac.uk
Fecal excretion, which occurs mainly between 36 and 48 hours post-dosing, is partly due to substantial biliary excretion and the reabsorption of partially hydrolyzed conjugates. nih.gov The reduction products of linalool found in feces are believed to arise from metabolism by gut microflora. surrey.ac.uk After 72 hours, a small percentage of radioactivity may remain in tissues, particularly the liver, gut, skin, and skeletal muscle. nih.gov Repeated administration appears to induce oxidative metabolic pathways, altering the profile of excreted metabolites. frontiersin.orgnih.gov
The cytochrome P450 (CYP) enzyme system, located primarily in the liver, plays a central role in the oxidative metabolism of linalool, leading to the formation of linalyl oxide. frontiersin.orgfrontiersin.orgnih.gov In vitro studies using recombinant human CYP enzymes have identified specific isoforms involved in this biotransformation. nih.govmdpi.com
The formation of cyclic ethers, including furanoid and pyranoid linalool oxides, is believed to occur through the epoxidation of the 6,7-carbon double bond of linalool, followed by an intramolecular rearrangement of the resulting 6,7-epoxy-linalool. nih.gov Enzymatic epoxidation of linalool to yield 6,7-epoxy-linalool is catalyzed specifically by the CYP2D6 isoform. nih.govmdpi.com Other key reactions include the allylic hydroxylation of the 8-methyl group of linalool to form 8-hydroxylinalool, a reaction catalyzed by both CYP2C19 and CYP2D6. frontiersin.orgnih.gov
The table below summarizes the key enzymatic reactions mediated by the Cytochrome P450 system in the metabolism of linalool.
| Enzyme Family | Specific Isoform(s) | Metabolic Reaction | Resulting Product(s) |
| Cytochrome P450 | CYP2D6 | Epoxidation | 6,7-epoxy-linalool (precursor to linalyl oxides) |
| Cytochrome P450 | CYP2D6, CYP2C19 | Allylic Hydroxylation | 8-hydroxylinalool |
Data derived from studies on recombinant human cytochrome P450 enzymes. nih.gov
To facilitate excretion, tertiary terpenoid alcohols like linalool and their metabolites are converted into more polar compounds through conjugation. scbt.com The primary conjugation pathway involves the attachment of glucuronic acid, forming glucuronide conjugates. surrey.ac.ukscbt.com These conjugated metabolites are then efficiently eliminated, mainly in the urine. frontiersin.orgscbt.com
In rats, metabolites such as linalool, dihydrolinalool, and tetrahydrolinalool (B1194170) have been identified in the urine, primarily conjugated with glucuronic acid or sulfate. surrey.ac.uk Following repeated administration of linalool, the major urinary metabolites detected were 8-hydroxylinalool and 8-carboxylinalool, which are also excreted as free forms or conjugates. frontiersin.orgnih.gov While direct studies on linalyl oxide conjugation are limited, it is understood that its oxygenated derivatives would likely undergo similar conjugation processes to be stored and released as soluble, non-volatile compounds. oup.comoup.com
Biotransformation by Microorganisms
Microorganisms, particularly fungi, are capable of transforming linalool into linalyl oxide and other oxidized derivatives through enzymatic conversions. This biocatalytic process is of interest for the production of natural aroma compounds.
Several fungal strains have been shown to effectively carry out the biotransformation of linalool. Among these, Aspergillus niger is a well-studied fungus known for its ability to convert linalool into both furanoid and pyranoid forms of linalyl oxide. google.comnih.govthegoodscentscompany.com
Studies using various A. niger strains in submerged liquid cultures have demonstrated this conversion. For instance, Aspergillus niger DSM 821 converts (S)-(+)-linalool into several linalool oxide isomers. researchgate.netacs.org Similarly, Aspergillus niger ATCC 9142 has been used to transform racemic (±)-linalool into a mixture of linalool oxides. mdpi.comnih.gov The conversion is purely biocatalytic, as control experiments in acidified water showed no significant chemical conversion. nih.gov Other fungi, such as Botrytis cinerea, also metabolize linalool to produce linalool oxides, although other derivatives like 8-hydroxylinalool may be the primary products. researchgate.net
The microbial biotransformation of linalool yields a variety of oxidized derivatives, with the specific products and their yields depending on the fungal strain and the stereochemistry of the linalool substrate. The primary products are the furanoid and pyranoid linalool oxides.
A study using Aspergillus niger DSM 821 on (S)-(+)-linalool reported the following yields for the main oxidized derivatives: researchgate.netacs.org
| Metabolite | Isomer | Yield (%) |
|---|---|---|
| Furanoid this compound | cis-(2S,5R) | 30 |
| Furanoid this compound | trans | 5 |
| Pyranoid this compound | cis-(3S,6S) | 14 |
| Pyranoid this compound | trans | 1.5 |
When racemic (±)-linalool was biotransformed by Aspergillus niger ATCC 9142, it produced a mixture with yields of 15-24% for furanoid linalool oxides and 5-9% for pyranoid linalool oxides. nih.gov Fungal biotransformation can also lead to other oxygenated products, such as 8-hydroxylinalool, which can be an intermediate step in the formation of these cyclic ethers. mdpi.comresearchgate.net
Stereoselective Metabolic Transformations
The biotransformation of linalool, the precursor to linalyl oxide, is a highly stereoselective process, governed by the specific enzymatic machinery of the organism involved. This stereoselectivity dictates the configuration of the resulting furanoid and pyranoid linalyl oxide isomers. The metabolic pathways often show a preference for one enantiomer of linalool over the other, leading to the formation of a specific set of stereoisomers.
The formation of the cyclic ether structures of linalyl oxide is believed to occur via the regioselective mono-epoxidation of the 6,7-double bond of linalool, followed by the intramolecular cyclization of the resulting 6,7-epoxy-linalool intermediate. nih.govmdpi.com The chirality of the initial linalool molecule—(R)- or (S)-linalool—influences the stereochemistry of the final furanoid and pyranoid oxide products, potentially yielding up to eight different stereoisomers. mdpi.comfrontiersin.org
Fungal Biotransformation
Microorganisms, particularly fungi, are known for their ability to perform highly stereoselective biotransformations of terpenes. Several fungal species have been studied for their capacity to convert linalool enantiomers into specific linalyl oxide isomers.
Aspergillus niger : This fungus demonstrates a clear preference for (S)-(+)-linalool. The strain A. niger DSM 821 converts (S)-(+)-linalool primarily into cis-(2S,5R)-furanoid linalyl oxide and cis-(3S,6S)-pyranoid linalyl oxide. acs.orgresearchgate.net The conversion of (R)-(-)-linalool is significantly lower. acs.orgacs.org When racemic linalool is used, A. niger produces trans-(2R,5R)-furanoid linalyl oxide from the (R)-linalool portion and cis-(2S,5R)-furanoid linalyl oxide from the (S)-linalool portion. acs.org
Corynespora cassiicola : Identified as a highly stereoselective biocatalyst, C. cassiicola DSM 62475 produces predominantly (2R)-configured linalyl oxide enantiomers when fed (R)-(-)-linalool. nih.govnih.gov Investigations with racemic linalool suggest that (2S)-configured derivatives would be expected from an (S)-(+)-linalool substrate. nih.gov
Botrytis cinerea : This fungus, known as the "noble rot" in viticulture, metabolizes linalool primarily to 8-hydroxylinalool, with linalyl oxides being minor products. researchgate.net However, the formation of these oxides is also part of its metabolic capability. nih.govresearchgate.net
| Fungus | Substrate (Linalool Enantiomer) | Major Linalyl Oxide Products | Reference |
|---|---|---|---|
| Aspergillus niger DSM 821 | (S)-(+)-linalool | cis-(2S,5R)-furanoid linalyl oxide, cis-(3S,6S)-pyranoid linalyl oxide | acs.orgresearchgate.net |
| (R)-(-)-linalool | trans-(2R,5R)-furanoid linalyl oxide, cis-(2R,5S)-furanoid linalyl oxide | acs.org | |
| Corynespora cassiicola DSM 62475 | (R)-(-)-linalool | Predominantly (2R)-configured linalyl oxides | nih.gov |
Plant Metabolism
In plants, the oxidative metabolism of linalool is catalyzed by cytochrome P450 (CYP) enzymes, leading to a variety of oxygenated derivatives, including linalyl oxides. frontiersin.org
Arabidopsis thaliana : The cytochrome P450 enzyme CYP76C1 is the primary oxygenase responsible for linalool metabolism in the flowers of A. thaliana. nih.govresearchgate.netnih.gov This multifunctional enzyme can metabolize both (R)- and (S)-linalool enantiomers, catalyzing a cascade of oxidation reactions to form various linalyl oxides, including lilac aldehydes and alcohols. nih.govnih.gov
Actinidia species (Kiwifruit) : The flowers of kiwifruit species exhibit enantioselective biosynthesis of linalyl oxides. researchgate.net In Actinidia chrysantha, which produces almost exclusively (S)-linalool, there is a preferential processing of the (S)-isomer into linalyl oxides. researchgate.net When incubated with deuterated racemic linalool, the flowers produced endogenous pyranoid linalyl oxides that were almost entirely (6S)-configured, derived from (S)-linalool. researchgate.net In contrast, Actinidia polygama flowers, while also producing mainly (S)-linalool, were less discriminatory and processed significant amounts of the (R)-enantiomer as well. researchgate.net
| Plant Species | Key Enzyme/Process | Substrate Preference | Observed Outcome | Reference |
|---|---|---|---|---|
| Arabidopsis thaliana | CYP76C1 | Metabolizes both (R)- and (S)-linalool | Formation of multiple linalyl oxides, lilac aldehydes, and alcohols | nih.govnih.gov |
| Actinidia chrysantha | Endogenous synthases | Preferential processing of (S)-linalool | Endogenous pyranoid oxides are almost entirely (6S)-configured | researchgate.netresearchgate.net |
| Actinidia polygama | Endogenous synthases | Less discriminatory; processes both (S)- and (R)-linalool | Formation of linalyl oxides from both enantiomers | researchgate.net |
Human Metabolism
In humans, the metabolism of linalool is also mediated by cytochrome P450 enzymes, which can produce linalyl oxides. europa.eu In vitro studies using recombinant human CYP enzymes have shown that specific isoforms are responsible for the transformation. The enzymatic epoxidation of linalool, which leads to the formation of furanoid and pyranoid linalyl oxides, was observed only with the CYP2D6 enzyme. nih.govtandfonline.com This reaction proceeds through a 6,7-epoxy-linalool intermediate that subsequently rearranges. nih.govtandfonline.com In contrast, the allylic hydroxylation of linalool to form 8-hydroxylinalool is catalyzed by both CYP2C19 and CYP2D6. nih.goveuropa.eu
Vi. Biological Activities and Pharmacological Investigations of Linalyl Oxide
Anxiolytic Properties and Central Nervous System Effects
Linalyl oxide has demonstrated potential anxiolytic, or anxiety-reducing, effects in several preclinical studies. medchemexpress.comnih.gov These effects are believed to be mediated through its interaction with specific neurotransmitter systems in the brain.
The anxiolytic-like effects of inhaled linalyl oxide have been assessed using standardized behavioral tests in mice, including the elevated plus-maze (EPM) and the light/dark box test. nih.gov The EPM test is based on the natural aversion of rodents to open and elevated spaces. jcdr.net An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect. jcdr.net Similarly, the light/dark box test relies on the conflict between the innate tendency of mice to explore a novel environment and their aversion to brightly lit areas. frontiersin.org Anxiolytic compounds typically increase the time spent in the light compartment. jcdr.net
In one study, inhalation of linalyl oxide significantly increased the time mice spent in the open arms of the EPM and the number of entries into the open arms. nih.gov In the light/dark box test, mice exposed to linalyl oxide spent more time in the brightly lit chamber and made more transitions between the light and dark compartments. nih.gov These behavioral changes suggest a reduction in anxiety-like behavior. nih.gov The anxiolytic effects of linalyl oxide were observed at concentrations that did not impair motor coordination. nih.gov
Interactive Data Table: Effects of Inhaled Linalyl Oxide on Anxiety Models
| Test | Parameter Measured | Effect of Linalyl Oxide |
|---|---|---|
| Elevated Plus-Maze | Time spent in open arms | Increased |
| Number of entries into open arms | Increased | |
| Light/Dark Box | Time spent in light chamber | Increased |
The anxiolytic effects of many compounds are mediated through the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system. frontiersin.org While direct studies on linalyl oxide's interaction with the GABA-A receptor are limited, research on its precursor, linalool (B1675412), suggests a potential mechanism. Linalool and its derivatives have been shown to potentiate GABAergic activity. researchgate.netresearchgate.net Specifically, oxygenated linalool metabolites have been found to positively affect GABAergic currents. researchgate.net Given the structural similarity, it is plausible that linalyl oxide may also modulate the GABA-A receptor response, contributing to its anxiolytic effects. However, further research is needed to confirm this direct interaction.
Investigations into the effects of linalyl oxide on locomotor activity have yielded somewhat varied results depending on the study and dosage. In studies evaluating its anxiolytic properties through inhalation, linalyl oxide did not cause any motor deficits, as assessed by the rotarod test. nih.gov This suggests that its anxiety-reducing effects are not a byproduct of general sedation or motor impairment.
However, in a 13-week subchronic toxicity study where linalyl oxide was administered orally at high doses, abnormal gait and decreased locomotor activity were observed, particularly in the highest dose group. nih.gov These effects were considered adverse and may be related to the sedative properties seen with its parent compound, linalool, which is known to act as an antagonist at N-methyl-D-aspartate (NMDA) receptors. nih.gov It is important to note that the route of administration and the doses used in this toxicity study were different from those in the anxiolytic studies.
Antinociceptive Activity
Linalyl oxide has demonstrated significant antinociceptive, or pain-relieving, effects in animal models. nih.govnih.gov Its efficacy has been evaluated using the acetic acid-induced writhing test and the formalin test in mice. nih.govtandfonline.com The writhing test induces visceral pain, while the formalin test has two phases: an early neurogenic phase and a later inflammatory phase, allowing for the assessment of different pain pathways. tandfonline.com
In these studies, linalyl oxide significantly reduced the number of writhing responses induced by acetic acid. nih.govtandfonline.com In the formalin test, it decreased the paw-licking time in both phases of the test, suggesting that it acts on both neurogenic and inflammatory pain. nih.govtandfonline.com The antinociceptive effects of linalyl oxide are comparable to those of its precursor, linalool, which is known to modulate various neurotransmitter systems involved in pain perception, including the cholinergic, opioidergic, and dopaminergic systems. nih.gov The activity of linalyl oxide at a central level is suggested by its effectiveness in both phases of the formalin test. tandfonline.com
Anticonvulsant Effects
Linalyl oxide has shown potential as an anticonvulsant agent in preclinical studies. nih.govnih.gov Its anticonvulsant properties were investigated using the pentylenetetrazol (PTZ)-induced seizure test and the maximal electroshock (MES) test in mice. nih.govtandfonline.com The PTZ test is a model for generalized absence seizures, while the MES test is a model for generalized tonic-clonic seizures.
In these models, linalyl oxide was effective in protecting against seizures. It significantly increased the latency to the first seizure in the PTZ test and reduced the duration of tonic seizures in the MES test. nih.govnih.gov The anticonvulsant effects of linalyl oxide are consistent with the known anticonvulsant properties of its parent compound, linalool, which is thought to exert its effects through interactions with the GABA-A receptor and by acting as a competitive antagonist of glutamate (B1630785) at NMDA receptors. nih.gov
Interactive Data Table: Anticonvulsant Effects of Linalyl Oxide
| Test | Parameter Measured | Effect of Linalyl Oxide |
|---|---|---|
| Pentylenetetrazol (PTZ)-induced seizures | Latency to first seizure | Increased |
Other Investigated Biological Activities (e.g., Antioxidant Potential where not focused on chemical properties)
Beyond its effects on the central nervous system, other biological activities of linalyl oxide have been explored, although to a lesser extent. Essential oils containing linalyl oxide have been reported to possess antioxidant properties. smujo.id For instance, the essential oil of Lavandula angustifolia, which contains linalyl oxide as a notable component, has demonstrated antioxidant activity in DPPH radical scavenging assays. smujo.id However, the antioxidant activity of the essential oil was found to be lower than that of vitamin C. smujo.id The antioxidant potential of pure linalyl oxide has not been as extensively studied as its other pharmacological effects.
Mechanisms of Action at the Cellular and Molecular Level
The precise cellular and molecular mechanisms underlying the pharmacological activities of linalyl oxide are not yet extensively elucidated, with significantly more research having been focused on its chemical precursor, linalool. However, existing studies on linalyl oxide, combined with the extensive data on linalool, provide a foundational understanding and suggest key pathways that are likely involved.
Research into the anticonvulsant and antinociceptive effects of linalyl oxide has demonstrated its efficacy in established animal models, though the molecular targets remain a subject of ongoing investigation. tandfonline.comresearchgate.netnih.gov One study found that fragrant compounds in oolong tea, including linalool oxide, significantly potentiated the response of ionotropic GABAᴀ receptors expressed in Xenopus oocytes. mdpi.com This suggests that, similar to many sedative and anxiolytic compounds, linalyl oxide may enhance GABAergic inhibition in the central nervous system.
Due to the structural similarity between linalyl oxide and linalool, it is hypothesized that they may share common mechanisms of action. tandfonline.comnih.gov Linalool has been shown to interact with several key components of the nervous system. Its mechanisms include the competitive antagonism of N-methyl-D-aspartate (NMDA) receptors and interactions with the GABAᴀ receptor, which are crucial for its anticonvulsant properties. tandfonline.comnih.govnih.govmedchemexpress.com Furthermore, linalool's effects are linked to the modulation of multiple neurotransmitter systems, including the opioidergic, cholinergic, and dopaminergic systems. cabidigitallibrary.orgresearchgate.net
The table below summarizes the demonstrated pharmacological effects of linalyl oxide from preclinical research, which form the basis for investigating its molecular mechanisms.
Table 1: Summary of Investigated Pharmacological Effects of Linalyl Oxide
| Pharmacological Effect | Experimental Model | Observed Outcome | Reference |
|---|---|---|---|
| Antinociceptive (Pain Relief) | Acetic acid-induced writhing test | Significantly reduced the number of writhings. | tandfonline.comresearchgate.net |
| Antinociceptive (Pain Relief) | Formalin test (early and late phases) | Significantly decreased paw-licking time in both neurogenic and inflammatory pain phases. | tandfonline.comresearchgate.netnih.gov |
| Anticonvulsant | Maximum Electroshock (MES) test | Significantly reduced the duration of tonic seizures. | tandfonline.comresearchgate.netnih.gov |
| Anticonvulsant | Pentylenetetrazol (PTZ)-induced seizure test | Significantly increased the latency to the first seizure. | tandfonline.comresearchgate.netnih.gov |
Given the limited direct research on linalyl oxide's molecular interactions, the well-documented mechanisms of its parent compound, linalool, offer valuable insight into potential pathways. Researchers suggest that the findings for linalool could guide future studies on linalyl oxide. tandfonline.comnih.gov
The table below details the cellular and molecular targets that have been identified for linalool, which are hypothesized to be relevant for linalyl oxide.
Table 2: Investigated Molecular Mechanisms of Linalool (Hypothesized to be Relevant for Linalyl Oxide)
| Target/Pathway | Mechanism of Action | Associated Pharmacological Effect | Reference |
|---|---|---|---|
| Glutamatergic System | |||
| NMDA Receptors | Competitive antagonist; inhibits glutamate binding. | Anticonvulsant, Antinociceptive, Memory Impairment | nih.govcabidigitallibrary.orgselleckchem.comresearchgate.net |
| Glutamate Release | Reduces K⁺-stimulated glutamate release. | Neuroprotective | cabidigitallibrary.org |
| GABAergic System | |||
| GABAᴀ Receptors | Potentiates GABAergic currents; acts as a positive allosteric modulator. | Anxiolytic, Sedative, Anticonvulsant | mdpi.comnih.govfrontiersin.org |
| Monoaminergic System | |||
| Serotonin (B10506) (5-HT₁ₐ) Receptors | Interacts with postsynaptic 5-HT₁ₐ receptors. | Antidepressant | nih.gov |
| Serotonin Reuptake | Inhibits serotonin reuptake. | Antidepressant | nih.gov |
| Dopamine D₂ Receptors | Stimulates D₂ receptors. | Antinociceptive | cabidigitallibrary.org |
| Inflammatory Pathways | |||
| Nitric Oxide (NO) | Inhibits inducible nitric oxide synthase (iNOS) enzyme activity, reducing NO production. | Anti-inflammatory, Antinociceptive | cabidigitallibrary.orgnih.gov |
| Pro-inflammatory Cytokines | Reduces levels of TNF-α, IL-1β, and IL-6. | Anti-inflammatory | nih.gov |
| NF-κB Pathway | Suppresses activation of Nuclear Factor-kappa B. | Anti-inflammatory | nih.gov |
| Other Ion Channels/Receptors | |||
| Opioid Receptors | Effect is antagonized by naloxone, suggesting involvement. | Antinociceptive | cabidigitallibrary.orgresearchgate.net |
| Muscarinic M₂ Receptors | Stimulates M₂ receptors. | Antinociceptive | cabidigitallibrary.org |
Vii. Advanced Analytical Methodologies for Linalyl Oxide Research
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of linalyl oxide, enabling its separation from other volatile and non-volatile compounds present in natural extracts. Gas chromatography and high-performance liquid chromatography are the primary techniques utilized for this purpose.
Gas Chromatography (GC) and Multidimensional Gas Chromatography (MD-GC)
Gas chromatography (GC) is the cornerstone for the analysis of volatile compounds like linalyl oxide. researchgate.net In a typical GC analysis of essential oils, components are separated based on their boiling points and polarity on a capillary column. For instance, in the analysis of lavender supercritical extracts, GC-MS chromatograms show the elution of cis-furan linalool (B1675412) oxide and trans-furan linalool oxide alongside other major components like linalool and linalyl acetate (B1210297). researchgate.net The identification of these isomers is achieved by comparing their retention times and mass spectra with those of reference standards and library data. dergipark.org.tr
Key GC Parameters for Linalyl Oxide Analysis:
| Parameter | Typical Value/Condition | Source |
| Column Type | HP-5MS (30 m × 0.25 mm, 0.25 μm film thickness) | mdpi.com |
| Temperature Program | 60°C (1 min), then 6°/min to 150°C (held 1 min), then 12°/min to 280°C (held 5 min) | mdpi.com |
| Carrier Gas | Helium | mdpi.com |
| Flow Rate | 1 mL/min (constant flow) | mdpi.com |
| Split Ratio | 1/30 | mdpi.com |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | mdpi.comgcms.cz |
Multidimensional gas chromatography (MD-GC) offers enhanced separation power for complex samples where co-elution is a problem in conventional one-dimensional GC. vup.skoup.com MD-GC systems utilize two columns of different selectivity, allowing for the heart-cutting of specific fractions from the first column onto a second column for further separation. acs.org This technique is particularly valuable for the enantiomeric separation of linalool and its oxides in essential oils like bergamot oil, where it can resolve individual enantiomers from a complex mixture in a single analysis. acs.orgacgpubs.org Flow-modulated comprehensive two-dimensional gas chromatography (GC×GC) is another powerful technique that has been used to analyze essential oils containing linalool and its derivatives, providing detailed chemical profiles and separating co-eluting compounds. mdpi.com
High-Performance Liquid Chromatography (HPLC) for Oxidation Products
While GC is ideal for volatile compounds, high-performance liquid chromatography (HPLC) is better suited for the analysis of thermolabile and less volatile oxidation products of linalool and linalyl acetate, such as hydroperoxides. researchgate.net The autoxidation of linalyl acetate, a compound structurally similar to linalool, leads to the formation of hydroperoxides, which are potent sensitizers. researchgate.netresearchgate.net HPLC methods, often coupled with post-column chemiluminescence detection, have been developed to detect these hydroperoxides in citrus and lavender oils. researchgate.netresearchgate.net This is crucial as standard methods like peroxide value (POV) titrations only provide a total level of oxidizing species and cannot differentiate between specific hydroperoxides. researchgate.net A reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water (both containing formic acid) is a common setup for such analyses. researchgate.net
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Distribution
Linalyl oxide possesses chiral centers, meaning it exists as different stereoisomers (enantiomers and diastereomers). gcms.cz The enantiomeric distribution of these isomers can vary depending on the botanical origin and can be an indicator of authenticity. vup.sknih.gov Chiral GC-MS is the primary technique for determining these enantiomeric ratios. This method uses a chiral stationary phase, often based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to their separation. gcms.czvup.sk
For example, a study on various teas established a method using headspace solid-phase microextraction (HS-SPME) coupled with chiral GC-MS to analyze 12 pairs of terpenoid enantiomers, including linalool oxides. nih.gov The results showed that (2S, 5S)-linalool oxide A and (2S, 5R)-linalool oxide B were major components in most Chinese teas. nih.gov Similarly, chiral GC-MS analysis of lavender essential oil from 1945 was used to determine the enantiomeric distribution of its major monoterpenoids. dergipark.org.tr The separation of all four stereoisomers of furanoid this compound can be achieved on specific chiral columns, such as those with permethylated-β-cyclodextrin stationary phases. vup.sk
Mass Spectrometry (MS) for Compound Identification and Fragmentation Analysis
Mass spectrometry (MS), particularly when coupled with GC, is indispensable for the identification of linalyl oxide and its isomers. The mass spectrometer ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. oup.com The fragmentation pattern observed in the mass spectrum provides structural information that aids in identification.
The electron ionization (EI) mass spectra of the furanoid and pyranoid isomers of linalyl oxide show characteristic fragmentation patterns. researchgate.netresearchgate.net For instance, the mass spectrum of linalool often shows a fragment ion at m/z 136, corresponding to the loss of a water molecule ([M-H₂O]⁺•). mdpi.com Further fragmentation can lead to ions at m/z 121 (loss of CH₃•) and m/z 93 (loss of C₂H₄). mdpi.com The base peak in the mass spectrum of linalool is often at m/z 71. frontiersin.org The mass spectra of deuterated and non-deuterated linalool oxides have been compared to understand their fragmentation pathways better. researchgate.net
Commonly Observed Mass Fragments for Linalool and its Derivatives:
| Compound | Key Mass Fragments (m/z) | Source |
| Linalool | 170 [M⁺], 152, 136, 121, 93, 71 (base peak) | mdpi.comfrontiersin.org |
| Linalyl Acetate | 211 [M⁺-1], 134, 119, 93, 43 (base peak) | frontiersin.org |
| This compound (general) | Fragments corresponding to losses of water and methyl groups are common. | researchgate.netmdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of linalyl oxide isomers. mdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. mdpi.comfrontiersin.org
In a study describing the synthesis of all eight stereoisomeric forms of this compound, ¹H and ¹³C-NMR spectra, along with DEPT experiments, were used for the characterization of the synthesized compounds. mdpi.com The chemical shifts (in ppm) relative to an internal standard (SiMe₄) are unique for each isomer, allowing for their unambiguous identification. For example, ¹H NMR and ¹³C NMR data have been compiled for various oxygenated derivatives of linalool and linalyl acetate to aid in future analytical studies. frontiersin.org While comprehensive NMR data for all linalyl oxide isomers is extensive, it is crucial for confirming the stereochemistry of the separated isomers. mdpi.com
Quantitative Determination Methods
Accurate quantification of linalyl oxide in various matrices is essential for quality control and research purposes. While GC-MS is widely used for quantification, other methods have also been developed. researchgate.net
One such method is an indirect titrimetric determination based on the epoxidation of linalool (the precursor to linalyl oxide) with a peroxy acid, such as peroxydecanoic acid. vnu.edu.uanuph.edu.ua This method involves the quantitative oxidation of linalool, and the excess reagent is then titrated. The recovery rates for this method have been reported to be between 99.6% and 101.7%. vnu.edu.ua
For quantification using GC, an internal standard is typically used to improve accuracy and precision. The concentration of linalyl oxide is determined by comparing the peak area of the analyte to that of the internal standard with a known concentration. In the analysis of different teas, a quantitative method based on HS-SPME-chiral GC-MS was established, demonstrating good linearity and repeatability for the quantification of terpenoid enantiomers, including those of linalyl oxide. nih.gov
Viii. Environmental Fate and Chemical Transformation of Linalyl Oxide
Autoxidation and Degradation Pathways
The stability of linalyl oxide is influenced by its chemical environment, particularly in the presence of oxygen. Autoxidation processes can lead to the formation of various degradation products, altering the chemical profile and potential environmental impact.
While direct studies on the autoxidation of isolated linalyl oxide are limited, information can be inferred from the degradation of its precursor, linalool (B1675412). The autoxidation of linalool is known to produce hydroperoxides as primary products. researchgate.net These unstable intermediates can then undergo further reactions to form more stable secondary products, including various alcohols, ketones, aldehydes, and the cyclic ethers known as linalool oxides (both furanoid and pyranoid forms). researchgate.net For instance, one of the major oxidation products identified from linalool autoxidation is 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-ol. researchgate.net
Once formed, linalyl oxides themselves can be subject to further transformation. In studies of aged lavender essential oil, an increase in the concentration of linalool oxides was observed, indicating their formation from linalool over time. dergipark.org.tr Biotransformation studies have also shown that microorganisms can convert linalool into furanoid and pyranoid linalool oxides, which can then be further metabolized. nih.govresearchgate.net For example, some fungi can transform linalool oxides into other compounds, such as (E)-2,6-dimethyl-2,7-octadiene-1,6-diol. researchgate.net The degradation of linalyl acetate (B1210297), a related compound, also yields hydroperoxides, an epoxide, and an alcohol upon air exposure. researchgate.netnih.govchemfaces.com
Table 1: Products from the Autoxidation and Biotransformation of Linalool and Related Compounds
| Precursor Compound | Transformation Process | Key Products Identified |
|---|---|---|
| Linalool | Autoxidation | 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-ol, 6-hydroperoxy-3,7-dimethylocta-1,7-diene-3-ol, Furanoid linalool oxides, Pyranoid linalool oxides, Alcohols, Ketones, Aldehydes researchgate.net |
| Linalool | Biotransformation (Fungi) | (E)-2,6-dimethyl-2,7-octadiene-1,6-diol, Furanoid and Pyranoid linalool oxides researchgate.net |
| Linalyl Acetate | Autoxidation | Hydroperoxides, Epoxide, Alcohol nih.govchemfaces.com |
Environmental factors, particularly exposure to air (oxygen), light, and temperature, play a crucial role in the stability and degradation of linalyl oxide and its precursors. The autoxidation of linalool and linalyl acetate is initiated by air exposure, leading to a decrease in the parent compound and the formation of oxidation products over time. researchgate.netnih.gov For instance, the concentration of linalyl acetate was observed to decrease significantly after 10 weeks of air exposure, with a concurrent increase in the concentration of its hydroperoxide products. nih.gov
The stability of cis-linalool oxide (furanoid) is reportedly influenced by temperature and light, which can promote its degradation. cymitquimica.com The analysis of an antique lavender essential oil from 1945 revealed the presence of various oxidation products, including linalool oxides, highlighting the long-term impact of storage and environmental exposure on the chemical composition. dergipark.org.tr The presence of water can also facilitate degradation reactions of related terpenoids. dergipark.org.tr
Gas-Phase Oxidation Mechanisms
The gas-phase chemistry of linalyl oxide is not well-documented. However, insights can be drawn from its structural features and the extensive research on its precursor, linalool. Linalyl oxide contains a vinyl group, which is expected to be reactive towards common atmospheric oxidants such as hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). capes.gov.brgoogle.com
The gas-phase oxidation of linalool is known to be rapid, with different mechanisms dominating under varying atmospheric conditions. nih.govacs.org In environments with low levels of nitrogen oxides (NOx), typical of indoor settings, unimolecular reactions of peroxy radicals (RO2•) and cyclization reactions are thought to be more significant. nih.govacs.org Conversely, in outdoor environments with higher NOx concentrations, bimolecular reactions of RO2• with nitric oxide (NO) are more prevalent. nih.govacs.org These different pathways lead to the formation of a diverse range of secondary products, including highly oxygenated molecules and secondary organic aerosols (SOA). nih.govacs.orgresearchgate.net It is plausible that the gas-phase oxidation of linalyl oxide would also exhibit a dependency on NOx levels, influencing the types of transformation products formed in indoor versus outdoor air.
Environmental Impact and Transformation Products
The transformation of linalyl oxide in the environment can lead to the formation of new chemical species with different toxicological and physicochemical properties.
Direct toxicological data on the transformation products of linalyl oxide are scarce. However, studies on the furanoid form of linalool oxide in rats have been conducted to assess its own toxicity profile. nih.gov Research on the degradation of linalool provides a basis for concern, as it has been shown that over half of its atmospheric transformation products exhibit higher carcinogenicity and respiratory toxicity than the parent compound. nih.govacs.orgacs.org These more toxic products include formaldehyde, glycolaldehyde, and methyl vinyl ketone. acs.org The formation of highly oxygenated, low-volatility products, which are more likely to be formed in indoor environments, has been associated with higher carcinogenic and respiratory toxicity. acs.org Given the structural similarities, it is possible that the degradation of linalyl oxide could also lead to transformation products with increased toxicity.
Biodegradation by Microorganisms in Environmental Contexts
Linalyl oxide, in its various isomeric forms (furanoid and pyranoid), is a significant intermediate in the microbial degradation of the widely distributed monoterpenoid, linalool. mdpi.comnih.govnih.govcdnsciencepub.comfrontiersin.org Its biodegradation is intrinsically linked to the metabolic activities of a diverse range of soil and plant-associated microorganisms, which transform the parent compound, linalool, into these cyclic ethers. mdpi.comnih.gov The subsequent degradation of linalyl oxide itself is a key step in the complete mineralization of this carbon source in the environment.
Fungi, particularly species of the genus Aspergillus, are well-documented for their ability to convert linalool into linalyl oxides. mdpi.comnih.govacs.org The process involves an initial epoxidation of the double bond in the linalool molecule, followed by an intramolecular cyclization to form the characteristic five-membered (furanoid) or six-membered (pyranoid) ether rings. nih.gov For instance, studies on Aspergillus niger have demonstrated its efficiency in this biotransformation. Specific strains can produce a mixture of linalyl oxide isomers, with yields and product ratios being dependent on the substrate's stereochemistry and the specific fungal strain used. nih.govacs.org
Research on Aspergillus niger DSM 821, for example, showed a significant conversion of (S)-(+)-linalool into several linalyl oxide isomers. acs.orgacs.org This highlights the enzymatic and stereoselective nature of the transformation process.
Table 1: Biotransformation of (S)-(+)-Linalool by Aspergillus niger DSM 821 acs.orgacs.org
| Metabolite | Yield |
| cis-Furanoid Linalyl Oxide | 30% |
| trans-Furanoid Linalyl Oxide | 5% |
| cis-Pyranoid Linalyl Oxide | 14% |
| trans-Pyranoid Linalyl Oxide | 1.5% |
Similarly, other fungal strains like Botrytis cinerea and Corynespora cassiicola have been identified to transform linalool into mixtures of furanoid and pyranoid linalool oxides, alongside other hydroxylated derivatives. mdpi.com
Bacteria also play a crucial role in the environmental fate of linalyl oxide. Soil bacteria from the genus Pseudomonas have been isolated that utilize linalool as a sole carbon and energy source. cdnsciencepub.com During the fermentation of linalool, one of the identified metabolites is 2-vinyl-2-methyl-5-hydroxyisopropyl-tetrahydrofuran, a furanoid linalyl oxide. cdnsciencepub.com Crucially, the same study also identified the presence of 2-vinyl-2-methyl-tetrahydrofuran-5-one, an unsaturated lactone. cdnsciencepub.com The formation of this lactone strongly suggests a subsequent oxidative attack on the linalyl oxide ring, likely at the tertiary alcohol group.
This observation aligns with established microbial degradation pathways for other cyclic monoterpenes, such as camphor, by bacteria like Pseudomonas putida. atlasofscience.orgmdpi.com In these pathways, cyclic ketones are typically targeted by Baeyer–Villiger monooxygenases, which insert an oxygen atom into the ring to form a lactone. mdpi.com This lactone is then hydrolyzed by a lactone hydrolase, leading to ring cleavage and the formation of an acyclic compound that can be further metabolized through pathways like beta-oxidation. atlasofscience.orgmdpi.com It is probable that the biodegradation of linalyl oxide follows a similar enzymatic logic, where the cyclic ether is oxidized to a lactone, which represents the critical step toward ring opening and complete degradation.
Table 2: Key Microorganisms and Products in Linalyl Oxide Biodegradation
| Microorganism | Substrate | Key Products | Reference |
| Aspergillus niger ATCC 9142 | (R)-(-)-Linalool | trans-Furanoid Linalyl Oxide, trans-Pyranoid Linalyl Oxide | nih.gov |
| Aspergillus niger DSM 821 | (S)-(+)-Linalool | cis- & trans-Furanoid and Pyranoid Linalyl Oxides | acs.orgacs.org |
| Pseudomonas sp. (soil isolate) | Linalool | Linalyl Oxide, 2-vinyl-2-methyl-tetrahydrofuran-5-one | cdnsciencepub.com |
| Botrytis cinerea 02/FBII/2.1 | Linalool | trans- & cis-Furanoid and Pyranoid Linalyl Oxides | mdpi.com |
| Corynespora cassiicola DSM 62475 | Linalool | trans- & cis-Furanoid and Pyranoid Linalyl Oxides | mdpi.com |
Ix. Future Research Directions in Linalyl Oxide Studies
Elucidation of Comprehensive Pharmacological Mechanisms
While preliminary studies have identified linalyl oxide as having antinociceptive, anticonvulsant, and anxiolytic properties, the precise molecular mechanisms underlying these effects remain largely unexplored. medchemexpress.com Much of the current understanding of the pharmacology is inferred from its precursor, linalool (B1675412), which has been studied more extensively. Future research must, therefore, focus on delineating the specific pathways through which linalyl oxide exerts its biological functions, independent of linalool.
Key research objectives should include:
Neurotransmitter System Interaction: Linalool's pharmacological profile is attributed to its interaction with multiple neurotransmitter systems, including the opioidergic, cholinergic (M2), dopaminergic (D2), serotoninergic, and noradrenergic systems. cabidigitallibrary.orgnih.govcabidigitallibrary.org It is crucial to investigate whether linalyl oxide isomers interact with these same receptors and to determine their binding affinities and functional activities (agonist, antagonist, or modulator).
Ion Channel Modulation: Linalool has been shown to interact with potassium ion (K+) channels and voltage-dependent sodium channels. cabidigitallibrary.orgcabidigitallibrary.org Studies are needed to determine if linalyl oxide also modulates these or other ion channels, which could explain its anticonvulsant and local anesthetic-like effects.
Anti-inflammatory and Antioxidant Pathways: Linalool exhibits anti-inflammatory effects by reducing the production of nitric oxide (NO) and influencing inflammatory mediators like COX-2. nih.govcabidigitallibrary.org Its antioxidant activity may be linked to the activation of the Nrf2 signaling pathway and the scavenging of reactive oxygen species (ROS). nih.govmdpi.com Future studies should examine linalyl oxide's capacity to modulate these inflammatory and oxidative stress pathways, which could be relevant for its neuroprotective potential. mdpi.com
Stereospecific Pharmacology: Given that linalyl oxide exists as multiple stereoisomers, it is highly probable that their pharmacological activities differ. Future research should involve the biological evaluation of each pure stereoisomer to establish clear structure-activity relationships.
| Research Area | Precursor (Linalool) Mechanism | Proposed Future Investigation for Linalyl Oxide |
| Neurological Activity | Interaction with opioidergic, cholinergic, dopaminergic, serotoninergic, and glutamatergic systems. cabidigitallibrary.orgnih.govcabidigitallibrary.orgresearchgate.net | Characterize the specific receptor binding profiles and functional activities of individual linalyl oxide stereoisomers. |
| Anti-inflammatory | Reduction of nitric oxide (NO) production and modulation of COX-2. nih.govcabidigitallibrary.org | Quantify the effect of linalyl oxide on the expression of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and key inflammatory enzymes. nih.govmdpi.com |
| Antioxidant | Scavenging of reactive oxygen species (ROS) and activation of the Nrf2 pathway. nih.govmdpi.com | Assess the ability of linalyl oxide to mitigate oxidative stress in cellular models and measure its impact on antioxidant enzyme activity. |
Advanced Stereoselective Synthetic Strategies
The development of efficient and highly selective methods for synthesizing specific stereoisomers of linalyl oxide is critical for advancing pharmacological and biological studies. While several strategies exist, they often face challenges such as low yields or difficulty in separating the resulting isomers. mdpi.com Future research will likely focus on overcoming these limitations.
Promising areas for synthetic research include:
Novel Catalytic Systems: The development of new catalysts for asymmetric cyclization reactions is a primary goal. This includes palladium-mediated cyclizations using novel chiral ligands to improve stereoselectivity beyond what is achieved with ligands like C3-TunePhos. claremont.eduresearchgate.net
Improved Oxidative Cyclization: Permanganate-mediated oxidative cyclization of 1,5-diene precursors has shown promise. researchgate.netrsc.org Future work could explore alternative, more environmentally benign oxidizing agents and new chiral auxiliaries to enhance diastereoselectivity, aiming to produce single diastereoisomers. rsc.org
Chemoenzymatic and Biotechnological Routes: The use of enzymes or whole microorganisms offers a green alternative for producing enantiopure linalyl oxide. google.com Biotransformation of linalool using fungi like Aspergillus niger has been shown to produce furanoid and pyranoid oxides. researchgate.net Future efforts should focus on discovering new, more efficient microbial strains or isolated enzymes, and optimizing fermentation conditions to improve yields and stereoselectivity. mdpi.comgoogle.com
Enhanced Separation Techniques: For methods that produce isomeric mixtures, developing more practical and scalable separation techniques is essential. Current methods involving fractional distillation or chemoselective derivatization followed by chromatography are effective but can be cumbersome. mdpi.com
| Synthetic Strategy | Description | Future Direction | Key References |
| Asymmetric Allylic O-alkylation | Two-step process involving Sharpless asymmetric dihydroxylation and palladium-mediated cyclization. | Development of more efficient chiral ligands to improve stereocontrol. | claremont.edu, researchgate.net |
| Oxidative Cyclization | Permanganate-mediated cyclization of diene precursors using chiral auxiliaries. | Exploration of greener oxidants and more effective chiral auxiliaries to achieve higher diastereoselectivity. | rsc.org, researchgate.net |
| Epoxidation-Cyclization | One-pot epoxidation of linalool enantiomers followed by acid-catalyzed cyclization. | Optimization of reaction conditions to control the furanoid/pyranoid ratio and development of improved isomer separation methods. | mdpi.com |
| Biocatalysis | Transformation of linalool using microorganisms (e.g., Aspergillus niger) or isolated enzymes. | Screening for novel biocatalysts and genetic engineering of microorganisms for higher yield and selectivity. | google.com, researchgate.net, mdpi.com |
Long-Term Environmental Behavior and Ecological Assessment
As the use of linalyl oxide in consumer products and potential agricultural applications grows, a thorough understanding of its environmental fate and ecological impact is imperative. Current data is limited, and future research must address this knowledge gap to ensure its safe and sustainable use.
Key areas for environmental research include:
Persistence and Degradation: Studies are needed to determine the persistence of linalyl oxide in different environmental compartments, such as soil and water. This involves investigating its biodegradability under various conditions (aerobic, anaerobic) according to standardized guidelines (e.g., OECD). givaudan.com Identifying the primary degradation products and their respective half-lives is also a priority.
Atmospheric Chemistry: The atmospheric oxidation of the precursor, linalool, is known to contribute to the formation of secondary organic aerosols (SOA) and other products whose toxicity can differ from the parent compound. acs.orgacs.org Similar studies are required for linalyl oxide to model its atmospheric lifetime, reaction pathways with key oxidants (·OH, O3), and the potential for SOA formation.
Ecotoxicity: Comprehensive ecotoxicological assessments are necessary. This includes acute and chronic toxicity testing on a range of aquatic and terrestrial organisms representing different trophic levels (e.g., algae, invertebrates, fish). givaudan.comresearchgate.net The potential for bioaccumulation in food chains also needs to be evaluated.
Impact on Soil Microbiome and Plant Interactions: As a naturally occurring compound, linalyl oxide may influence soil microbial communities and plant-insect interactions. Research should investigate its potential effects on beneficial soil microorganisms and its role as a semiochemical that could be harnessed for eco-friendly pest management. researchgate.netmdpi.com
Applications in Biomedical and Biotechnological Fields
Building on its known biological activities, future research can explore and develop novel applications for linalyl oxide in medicine and biotechnology.
Lead Compound for Drug Development: The anticonvulsant and antinociceptive effects of linalyl oxide make it a promising lead compound for the development of new therapeutic agents for epilepsy or pain management. medchemexpress.com Future work would involve medicinal chemistry efforts to synthesize analogs with improved potency, selectivity, and pharmacokinetic profiles.
Antimicrobial Agents: Linalool and other essential oil components have demonstrated broad-spectrum antimicrobial activity. mdpi.commdpi.com The different isomers of linalyl oxide should be systematically screened against a wide range of pathogenic bacteria and fungi to assess their potential for use as preservatives in food and cosmetics, or as surface disinfectants. mdpi.com
Biotechnological Production of Flavors and Fragrances: Linalyl oxide is valued for its flowery and earthy aroma profile. google.com There is significant commercial interest in producing it from natural sources. Future biotechnological research will focus on optimizing enzymatic and microbial fermentation processes to produce "natural" linalyl oxide in high yields for the flavor and fragrance industry. google.com
Neuroprotective Agents: Given the antioxidant and anti-inflammatory properties observed in its precursor, linalool, future studies should investigate whether linalyl oxide can protect against neuronal damage in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease. mdpi.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended to differentiate between cis- and trans-linalyl oxide isomers, and how do their spectral properties vary?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to distinguish stereoisomers via coupling constants and chemical shifts. For example, trans-linalyl oxide exhibits distinct NOE (Nuclear Overhauser Effect) correlations compared to the cis isomer. Gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., DB-WAX) can separate isomers based on retention indices (e.g., trans-linalyl oxide at 1059 and cis at 1073) . NIST Chemistry WebBook provides reference mass spectra and retention data for validation .
Q. How can researchers quantify linalyl oxide in natural plant matrices while minimizing matrix interference?
- Methodology : Optimize extraction using hydrodistillation or solid-phase microextraction (SPME), followed by GC-MS analysis. Include internal standards (e.g., n-alkanes) to calibrate retention indices. For Clary Sage (Salvia sclarea), linalyl oxide is typically quantified alongside linalool and linalyl acetate, with concentrations reported as percentages of total volatile content . Validate methods using spiked recovery experiments to assess matrix effects.
Q. What are the best practices for monitoring oxidation products of linalyl oxide during storage or experimental conditions?
- Methodology : Employ spectrophotometric assays (e.g., peroxide value tests) to detect hydroperoxides, which are key oxidation products. Use LC-MS to identify secondary oxidation metabolites. Reference the International Fragrance Association (IFRA) guidelines, which recommend maintaining peroxide levels below 20 mmol/L and adding antioxidants like BHT (0.1%) during synthesis or storage .
Advanced Research Questions
Q. How can researchers resolve contradictory data on linalyl oxide’s stability across different studies?
- Methodology : Conduct controlled stability studies under varying conditions (temperature, light, oxygen exposure). Compare results with published data using standardized protocols (e.g., ICH Q1A guidelines). For discrepancies in isomer ratios, validate analytical methods using certified reference materials from NIST or other accredited sources . Statistical tools like principal component analysis (PCA) can identify confounding variables (e.g., extraction techniques) .
Q. What experimental design principles should guide the synthesis of linalyl oxide derivatives for structure-activity relationship (SAR) studies?
- Methodology : Follow the Beilstein Journal of Organic Chemistry’s guidelines for reproducibility:
- Document reaction conditions (catalysts, solvents, temperatures) in detail.
- Characterize derivatives using NMR (¹H, ¹³C, DEPT), high-resolution MS, and X-ray crystallography.
- Include purity assessments (HPLC ≥95%) and spectral data in supplementary materials .
- Example : For acetylated derivatives, report yields, stereochemical outcomes, and stability under physiological conditions.
Q. How can researchers address challenges in reproducing linalyl oxide’s bioactivity data across cell-based assays?
- Methodology :
- Standardize cell culture conditions (e.g., serum-free media to avoid lipid interference).
- Use LC-MS to verify compound integrity during assays.
- Include positive controls (e.g., linalool for comparison) and dose-response curves.
- Reference the RIFM Safety Assessment criteria for cytotoxicity thresholds and assay validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
